Parvifolixanthone A

Übersicht

Beschreibung

Parvifolixanthone A is a natural compound isolated from the twigs of Garcinia parvifolia. It is a yellow crystalline solid that is soluble in organic solvents such as alcohol and dimethyl sulfoxide but insoluble in water . This compound belongs to the xanthone family, which is known for its diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Parvifolixanthone A is typically carried out through plant extraction methods. The raw materials are extracted from plants rich in this substance, followed by purification and crystallization steps to obtain purified this compound .

Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Parvifolixanthone A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Parvifolixanthone A has been noted for its antioxidant properties . Research indicates that it exhibits an IC50 value in the submicromolar range, showcasing its effectiveness in scavenging free radicals and reducing oxidative stress . This property is crucial in developing treatments for conditions related to oxidative damage, such as neurodegenerative diseases and cardiovascular disorders.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including:

- Breast Cancer : In vitro studies suggest that this compound inhibits the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest.

- Lung Cancer : Research indicates that it may hinder tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Table 1: Anticancer Activity of this compound

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induces apoptosis | |

| Lung Cancer | Modulates survival signaling pathways |

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. This makes it a potential candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Moderate Effectiveness | |

| Candida albicans | Effective |

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound. Its ability to mitigate neuronal damage in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is being investigated. The compound's antioxidant properties play a significant role in protecting neurons from oxidative stress-induced damage.

Applications in Drug Development

Given its diverse biological activities, this compound is being studied for its potential use in drug development. Researchers are exploring its role as a lead compound for synthesizing derivatives with enhanced efficacy and reduced toxicity profiles.

Case Studies

Several case studies have documented the applications of this compound in experimental settings:

- Case Study 1 : In a study involving breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to controls, suggesting its potential as a chemotherapeutic agent.

- Case Study 2 : An investigation into its antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus, indicating its potential use in treating skin infections.

Wirkmechanismus

The mechanism of action of Parvifolixanthone A involves several molecular targets and pathways:

Apoptosis: It induces programmed cell death in cancer cells by activating caspases and other apoptotic proteins.

Autophagy: It promotes the degradation of cellular components through autophagy pathways.

Cell Cycle Arrest: It inhibits cell proliferation by arresting the cell cycle at specific phases.

Signaling Pathways: It modulates key signaling pathways such as PI3K/Akt and MAPK, which are involved in cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

Parvifolixanthone A can be compared with other similar xanthone compounds, highlighting its uniqueness:

Latisxanthone C: Similar structure but different functional groups.

Butyraxanthone B: Similar structure but different physicochemical properties.

Garcinone E: Similar structure but different biological activities.

Isogarciniaxanthone E: Similar structure but different pharmacological properties.

These compounds share structural similarities with this compound but differ in their specific functional groups, physicochemical properties, and biological activities.

Biologische Aktivität

Parvifolixanthone A, a xanthone derivative, has been the subject of various studies investigating its biological activities. This article provides a comprehensive overview of its antimicrobial, anti-inflammatory, cytotoxic, and other pharmacological properties based on diverse research findings.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it has both antibacterial and antifungal effects.

- Antibacterial Activity : In vitro studies have shown that this compound displays potent activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported to be around 6.72 mg/mL for E. coli and 6.63 mg/mL for S. aureus .

- Antifungal Activity : The compound also demonstrates efficacy against fungal strains, with notable inhibition observed in species such as Candida albicans. The specific MIC values vary depending on the strain and concentration used .

2. Anti-Inflammatory Activity

This compound has been studied for its anti-inflammatory effects, particularly through mechanisms involving the inhibition of pro-inflammatory cytokines.

- Mechanism of Action : It has been shown to inhibit the production of inflammatory mediators such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .

- In Vivo Studies : In animal models, this compound significantly reduced carrageenan-induced paw edema, indicating its effectiveness in reducing inflammation .

3. Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines.

- Cancer Cell Lines : Studies have reported that this compound induces apoptosis in neuroblastoma and colon cancer cells through intrinsic and extrinsic pathways. It activates caspases-8, -9, and -3 while modulating the expression of Bcl-2 and Bax proteins .

- Dose-Dependent Response : The cytotoxicity is dose-dependent, with higher concentrations leading to increased apoptotic activity. For instance, significant growth inhibition was observed at concentrations above 10 µM .

4. Other Biological Activities

In addition to the aforementioned activities, this compound has shown potential in several other areas:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative damage induced by amyloid-beta peptides, highlighting its potential in neurodegenerative disease models .

Summary of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Antimicrobial | Effective against bacteria and fungi | MIC values: E. coli (6.72 mg/mL), S. aureus (6.63 mg/mL) |

| Anti-inflammatory | Reduces inflammation in vivo | Significant reduction in carrageenan-induced edema |

| Cytotoxic | Induces apoptosis in cancer cells | Dose-dependent apoptosis in neuroblastoma cells |

| Antioxidant | Protects against oxidative stress | Strong scavenging activity observed |

| Neuroprotective | Protects neuronal cells from damage | Neuroprotection against amyloid-beta toxicity |

Eigenschaften

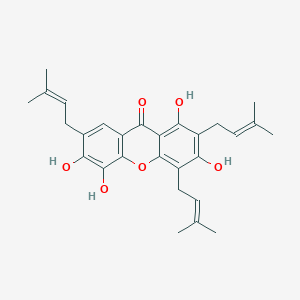

IUPAC Name |

1,3,5,6-tetrahydroxy-2,4,7-tris(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-14(2)7-10-17-13-20-25(32)21-24(31)18(11-8-15(3)4)23(30)19(12-9-16(5)6)27(21)34-28(20)26(33)22(17)29/h7-9,13,29-31,33H,10-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVAAZIOBAWMBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C(=C(C(=C3C2=O)O)CC=C(C)C)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.